![molecular formula C22H30N2O3 B5605915 2-[2-(4-methoxy-4-phenylpiperidin-1-yl)-2-oxoethyl]-2-azaspiro[4.4]nonan-3-one](/img/structure/B5605915.png)
2-[2-(4-methoxy-4-phenylpiperidin-1-yl)-2-oxoethyl]-2-azaspiro[4.4]nonan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "2-[2-(4-methoxy-4-phenylpiperidin-1-yl)-2-oxoethyl]-2-azaspiro[4.4]nonan-3-one" involves complex reactions including alkylation, cyclization, and condensation steps. For instance, the alkylation of aminopropene with phenacyl bromides can lead to the formation of related compounds (Dyachenko, Toropov, & Rusanov, 2015). Additionally, the Mannich reaction has been utilized to create compounds with a piperidin-4-one core, further modified to enhance their biological activities (Harini et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds showcases a variety of configurations, including spirocyclic frameworks that often incorporate azaspiro and oxo functionalities. X-ray crystallography and spectroscopic methods like NMR are crucial for elucidating these structures. For example, the crystal structure analysis of certain derivatives reveals configurations that are significant for understanding the compound's reactivity and potential interactions (Konovalova, Rozhkova, Shklyaev, Slepukhin, & Maslivets, 2014).
Chemical Reactions and Properties
Spirocyclic compounds such as "this compound" undergo various chemical reactions, including acylation, cyclization, and the Ritter reaction. These reactions are pivotal in modifying the chemical structure for desired properties and activities. The Ritter reaction, for example, has been used to synthesize related spirocyclic compounds, showcasing the versatility of such frameworks in organic synthesis (Rozhkova et al., 2013).
Physical Properties Analysis
The physical properties of spirocyclic compounds, including solubility, melting points, and crystalline structure, are influenced by their molecular configurations. These properties are essential for the compounds' application in various fields, affecting their stability, formulation, and biological activity. Studies such as those by Patel et al. (2023) explore the synthesis and properties of related compounds, contributing to our understanding of their physical characteristics (Patel et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are crucial for the application of these compounds. Spirocyclic compounds exhibit a range of activities, such as antimicrobial and antioxidant properties, which are explored through both synthetic modifications and biological evaluations. The synthesis and biological evaluation of novel derivatives highlight the potential of these compounds in various applications, excluding those related to drug use and side effects (Mandala et al., 2013).
properties
IUPAC Name |
2-[2-(4-methoxy-4-phenylpiperidin-1-yl)-2-oxoethyl]-2-azaspiro[4.4]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-27-22(18-7-3-2-4-8-18)11-13-23(14-12-22)20(26)16-24-17-21(15-19(24)25)9-5-6-10-21/h2-4,7-8H,5-6,9-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNKDEZFBUKQIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)C(=O)CN2CC3(CCCC3)CC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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